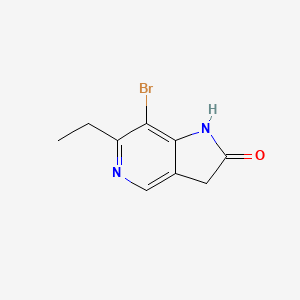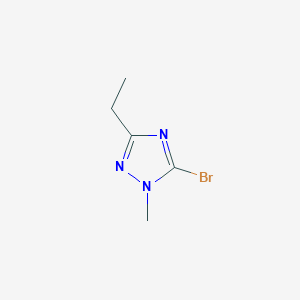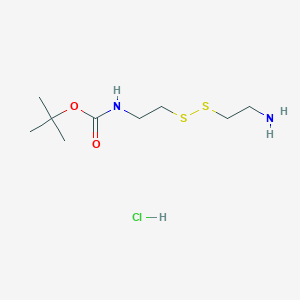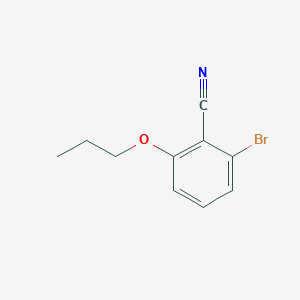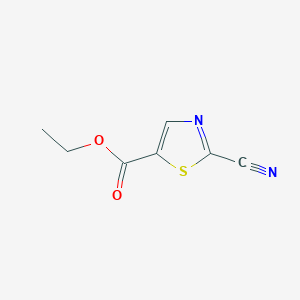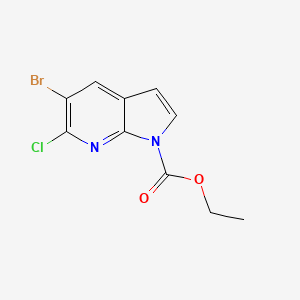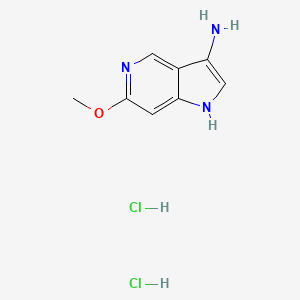
3-Amino-6-methoxy-5-azaindole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-methoxy-5-azaindole dihydrochloride (3-AM5ADC) is a compound that has been used in a variety of scientific research applications. It is a derivative of the azaindole family, which are compounds that contain a nitrogen-containing heterocyclic ring with one nitrogen atom as the central atom and two other nitrogen atoms as substituents. 3-AM5ADC is a white, crystalline powder with a melting point of 162-165°C and a solubility of 0.5 g/L in water. It is a highly lipophilic compound, which makes it useful for a variety of research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Amino-6-methoxy-5-azaindole dihydrochloride involves the reaction of 3-nitro-6-methoxy-5-azaindole with tin and hydrochloric acid to form 3-amino-6-methoxy-5-azaindole, which is then reacted with hydrochloric acid to form the dihydrochloride salt.
Starting Materials
3-nitro-6-methoxy-5-azaindole, tin, hydrochloric acid
Reaction
Step 1: Reduction of 3-nitro-6-methoxy-5-azaindole with tin and hydrochloric acid to form 3-amino-6-methoxy-5-azaindole, Step 2: Formation of the dihydrochloride salt by reacting 3-amino-6-methoxy-5-azaindole with hydrochloric acid
Aplicaciones Científicas De Investigación
3-Amino-6-methoxy-5-azaindole dihydrochloride has been used in a variety of scientific research applications, including as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamines, such as serotonin and dopamine, and is involved in the regulation of mood and behavior. 3-Amino-6-methoxy-5-azaindole dihydrochloride has also been used as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the degradation of the neurotransmitter acetylcholine. 3-Amino-6-methoxy-5-azaindole dihydrochloride has also been used as a substrate for the enzyme tyrosinase, which is involved in the synthesis of melanin.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-methoxy-5-azaindole dihydrochloride is not fully understood, but it is believed to act by binding to the active site of enzymes, such as MAO, AChE and tyrosinase. This binding prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Efectos Bioquímicos Y Fisiológicos
3-Amino-6-methoxy-5-azaindole dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, AChE and tyrosinase, as well as to modulate the activity of other enzymes involved in the metabolism of monoamines and acetylcholine. It has also been shown to have an antidepressant-like effect in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Amino-6-methoxy-5-azaindole dihydrochloride in lab experiments is its high lipophilicity, which makes it useful for a variety of research applications. However, it is important to note that 3-Amino-6-methoxy-5-azaindole dihydrochloride is a highly potent compound, and thus it should be handled with caution. It is also important to note that 3-Amino-6-methoxy-5-azaindole dihydrochloride has a relatively short shelf life and should be stored in a cool, dry place.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Amino-6-methoxy-5-azaindole dihydrochloride in scientific research. These include further investigation of its effects on the activity of enzymes involved in the metabolism of monoamines and acetylcholine, as well as its potential use as a substrate for other enzymes. Additionally, further research could be conducted into the potential therapeutic use of 3-Amino-6-methoxy-5-azaindole dihydrochloride, as well as its potential use in the development of new drugs. Finally, 3-Amino-6-methoxy-5-azaindole dihydrochloride could be used to study the structure and function of other enzymes, as well as to investigate the mechanism of action of other compounds.
Propiedades
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c1-12-8-2-7-5(3-11-8)6(9)4-10-7;;/h2-4,10H,9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPGNSKMCWMENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)NC=C2N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methoxy-5-azaindole dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate](/img/structure/B1378131.png)
![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)
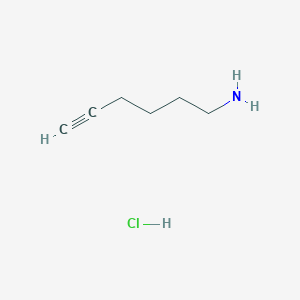

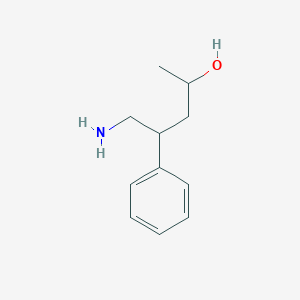
![tert-butyl 2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B1378144.png)
![Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1378145.png)

